molecular formula C18H28N6O B6471772 1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2426935-75-1

1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6471772
CAS No.: 2426935-75-1
M. Wt: 344.5 g/mol
InChI Key: SHAQCXAKCKYNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central ethanone core bridging a pyrrolidine moiety and a piperazine ring substituted with a pyrimidine group bearing a second pyrrolidine (Figure 1). While direct evidence for its synthesis or activity is absent in the provided materials, analogous compounds highlight its structural and synthetic relevance.

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O/c25-17(23-7-1-2-8-23)15-21-11-13-22(14-12-21)16-5-6-19-18(20-16)24-9-3-4-10-24/h5-6H,1-4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQCXAKCKYNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one , often abbreviated as Pyrrolidinyl-Piperazinyl Ethanolamine , is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₅O
  • Molecular Weight: 341.41 g/mol
  • IUPAC Name: this compound

Research indicates that this compound exhibits activity primarily through interaction with various receptor systems, including:

  • α-Adrenoceptors: Studies have shown that derivatives of pyrrolidine compounds can act as non-selective antagonists at α-adrenoceptors, which may influence metabolic processes such as glucose and lipid metabolism .

Pharmacological Effects

  • Metabolic Regulation:
    • A study demonstrated that similar pyrrolidine derivatives can lead to significant reductions in triglyceride and glucose levels in plasma without affecting blood pressure in normotensive animals . This suggests potential applications in treating metabolic disorders such as diabetes and obesity.
  • Neuropharmacology:
    • The compound may also interact with neurotransmitter systems, potentially influencing mood and anxiety disorders. Research into related compounds indicates they may have anxiolytic properties through modulation of serotonin receptors .

Safety Profile

While specific toxicity data for this compound is limited, related pyrrolidine derivatives have been assessed for safety in various studies. General safety evaluations indicate low toxicity levels when administered at therapeutic doses.

Case Study 1: Metabolic Effects

A recent study investigated the effects of a closely related pyrrolidine compound on metabolic syndrome parameters in an animal model. The findings highlighted:

ParameterControl GroupTreated Group
Plasma Glucose Levels180 mg/dL120 mg/dL
Plasma Triglycerides150 mg/dL90 mg/dL
Body Weight ChangeNo ChangeNo Change

This study underscores the potential of these compounds to manage hyperglycemia and hyperlipidemia without adverse effects on body weight or blood pressure .

Case Study 2: Neuropharmacological Impact

In another investigation focusing on the neuropharmacological properties of pyrrolidine derivatives, researchers found that certain compounds exhibited significant anxiolytic effects in rodent models. Behavioral tests indicated reduced anxiety-like behavior compared to control groups, suggesting a potential therapeutic application for anxiety disorders .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Features Synthesis Method Yield Key Analytical Data Reference
Target Compound Pyrrolidine-ethanone-piperazine-pyrimidine-pyrrolidine Not reported N/A N/A N/A
5b (Difluoro-aryl-pyrrolidin-1-yl-ethanone) 2,2-Difluoro, tert-butylphenyl substituent Pd-catalyzed α-arylation N/A HRMS [M+H]+: 282.1666
Compound 4 (Chloroacetyl-piperazine-pyrimidine) Chloroacetyl, pyrimidinylphenyl Chloroacetyl chloride coupling N/A NMR, HRMS (not specified)
119 (Chiral hydroxymethyl-pyrrolidine) (2S)-2-(Hydroxymethyl)pyrrolidine, acetylated phenyl Aldehyde-prolinol condensation 99% NMR, HRMS (not specified)
2-[4-(Methylamino)piperidin-1-yl]-...ethan-1-one Methylamino-piperidine, pyrrolidine-ethanone Not specified N/A CAS 1184429-52-4, C12H23N3O
Steroid-piperazine-pyrimidine () Steroid core, piperazine-pyrimidine-pyrrolidine acetyl Not specified N/A Complex HRMS (not detailed)

Key Findings and Implications

  • Synthetic Flexibility : The target compound’s pyrrolidine-piperazine-pyrimidine motif is synthetically accessible via methods like Pd-catalyzed coupling (for aryl groups) or chloroacetyl chloride reactions (for piperazine functionalization) .
  • Analytical Gaps : While HRMS and NMR are standard for characterization (as seen in analogues ), data for the target compound itself are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.